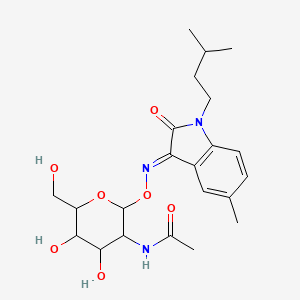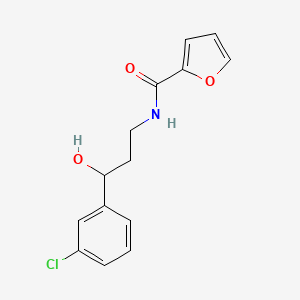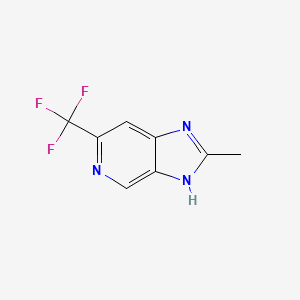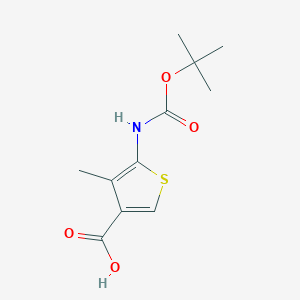
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl carbamate (EC), also known as urethane, is a compound of concern due to its classification as a genotoxic carcinogen. It is commonly found in fermented foods and beverages, with particularly high concentrations in stone-fruit spirits and Chinese rice wine. The presence of EC in food and drink is a public health concern, and accurate detection methods are essential for monitoring its levels .
Synthesis Analysis
While the provided papers do not directly address the synthesis of ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate, they do discuss the formation of EC in general. EC is formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The synthesis of related compounds, such as the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, involves the use of polar solvents and can result in different crystal forms, which are characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of EC-related compounds can significantly influence their properties. For example, the tolane derivative mentioned above has non-centrosymmetric crystal forms, which are important for nonlinear optical materials. The presence of hydrogen bonds plays a crucial role in forming the non-centrosymmetric geometry necessary for second-harmonics generation in nonlinear optical crystals .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate. However, the general formation of EC from reactions between ethanol and cyanate or N-carbamyl compounds is noted . Additionally, the potential for EC to form from precursors such as hydrocyanic acid (HCN) during storage is mentioned .
Physical and Chemical Properties Analysis
The physical and chemical properties of EC are crucial for its detection in various matrices. Analytical methods for EC determination have been developed and validated, with good linearity and acceptable limits of detection (LOD) and limits of quantification (LOQ) across different food matrices. Recovery rates and relative standard deviations (RSDs) indicate the reliability of these methods . Rapid screening methods using FTIR spectroscopy and chemometrics have been applied to stone-fruit spirits, although they are more suitable for semi-quantitative screening rather than precise quantification . For Chinese rice wine, a rapid determination method using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed, showing good linearity, recovery, and precision .
科学的研究の応用
Synthesis and Characterization of Novel Compounds
- Novel donor–acceptor type monomers and their polymers show significant electrochemical and electrochromic properties, indicating potential applications in electronic devices and materials science. Such research highlights the ongoing exploration into novel organic compounds for technological applications (Bin Hu et al., 2013).
Applications in Organic Synthesis and Medicinal Chemistry
- The synthesis of 2,3-disubstituted indoles and carbazole derivatives via palladium(II)-catalyzed cyclization showcases the utility of similar compounds in synthesizing complex organic molecules, which have applications in pharmaceuticals and agrochemicals (A. Yasuhara et al., 2002).
Exploration of Biological Activities
- Research into the carcinogenicity of ethyl carbamate, a structurally related compound, underscores the importance of understanding the toxicological profiles of chemical compounds. This knowledge is crucial for the development of safer pharmaceuticals and food additives (R. Baan et al., 2007).
Development of New Antimicrobial Agents
- The synthesis of quinazolines with potential antimicrobial activity reflects the broader interest in developing new compounds for combating microbial resistance. Similar compounds could be explored for their antimicrobial properties, contributing to the discovery of new antibiotics (N. Desai et al., 2007).
Addressing Environmental and Food Safety Concerns
- Ethyl carbamate's presence in alcoholic beverages and its potential health risks highlight the need for research into methods to mitigate or prevent its formation. Similar compounds might also require analysis and control strategies to ensure safety in consumer products (Xinrui Zhao et al., 2013).
特性
IUPAC Name |
ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNALAIVXHOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)


![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)



![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)